2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(2,4-dichlorophenoxy)-5-methoxypyrimidine
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Overview
Description
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(2,4-dichlorophenoxy)-5-methoxypyrimidine is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms, a sulfanyl group, and a methoxypyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(2,4-dichlorophenoxy)-5-methoxypyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as a methoxy-substituted pyrimidine derivative and a dichlorophenoxy compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine intermediate.
Attachment of the Dichlorobenzyl Group: The final step involves the coupling of the dichlorobenzyl group to the sulfanyl-substituted pyrimidine, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalyst selection, to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(2,4-dichlorophenoxy)-5-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(2,4-dichlorophenoxy)-5-methoxypyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple chlorine atoms and the sulfanyl group can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(2,4-dichlorophenoxy)-5-methylpyrimidine
- 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(2,4-dichlorophenoxy)-5-ethoxypyrimidine
Uniqueness
Compared to similar compounds, 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(2,4-dichlorophenoxy)-5-methoxypyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of substituents can also affect its solubility, stability, and overall efficacy in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl4N2O2S/c1-25-16-8-23-18(27-9-10-2-4-12(20)13(21)6-10)24-17(16)26-15-5-3-11(19)7-14(15)22/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJBNAVEINPXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=C(C=C(C=C2)Cl)Cl)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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